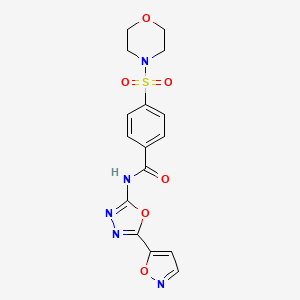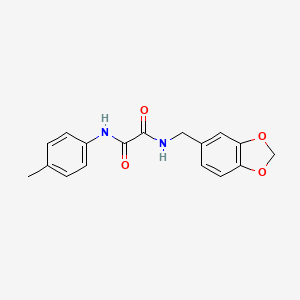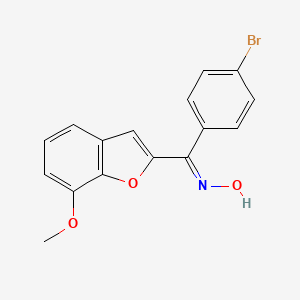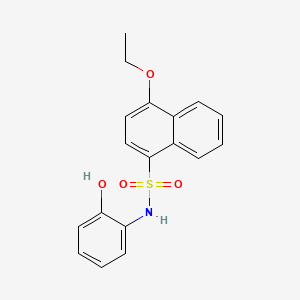![molecular formula C18H20ClN5O2S2 B2527349 1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034348-09-7](/img/structure/B2527349.png)
1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also includes a thiophene ring, which is a sulfur-containing heterocycle . The compound has a molecular weight of 266.77 .
Molecular Structure Analysis
The InChI code for the compound is1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states. Physical And Chemical Properties Analysis
The compound has a melting point of 128-129 degrees Celsius . Its molecular weight is 266.77 . The compound’s other physical and chemical properties, such as its solubility or stability, are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Piperazine and indazole derivatives are pivotal in medicinal chemistry due to their versatile biological activities. Research demonstrates the efficient synthesis of these compounds, which are characterized by spectral analysis and evaluated for their therapeutic potential (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019). This highlights the importance of synthetic methodologies for developing new compounds with potential pharmacological applications.
Antimicrobial Activities
Compounds bearing the piperazine moiety have been synthesized and assessed for their antimicrobial properties. Some novel derivatives have shown good to moderate activities against various microorganisms, emphasizing the role of these compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, et al., 2007).
Catalytic Applications and Ring Expansions
Research on Rh-catalyzed ring expansions of aziridines to dehydropiperazines presents a novel approach to introduce stereochemical complexity into piperazine rings, which are common in pharmaceuticals and natural products (Hillary J Dequina, Josephine Eshon, William T. Raskopf, et al., 2020). This technique offers new pathways for the synthesis of structurally complex and potentially bioactive piperazines.
Antiproliferative Agents
The design and synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have shown promising antiproliferative activity against various cancer cell lines. This suggests that such compounds could serve as lead compounds for developing novel antitumor agents (Dongjun Fu, Ying-Chao Liu, Jia-Jia Yang, et al., 2017).
Enzyme Inhibition
Piperazine derivatives have been investigated for their potential as enzyme inhibitors, with certain compounds displaying significant activity. This research underscores the potential of piperazine-based compounds in therapeutic applications targeting specific enzymes (Sunil N Darandale, Nayeem A Mulla, Dattatraya N Pansare, et al., 2013).
Eigenschaften
IUPAC Name |
1-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S2/c19-15-5-6-16(27-15)28(25,26)23-11-9-22(10-12-23)18-17-13-3-1-2-4-14(13)21-24(17)8-7-20-18/h5-8H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPYASGFFSNBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)
![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)


![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)


![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2527285.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2527286.png)


![1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2527289.png)